4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide
CAS No.:
Cat. No.: VC9605856
Molecular Formula: C22H25N3O6
Molecular Weight: 427.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H25N3O6 |
|---|---|
| Molecular Weight | 427.4 g/mol |
| IUPAC Name | 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide |
| Standard InChI | InChI=1S/C22H25N3O6/c1-28-16-11-15(12-17(13-16)29-2)23-22(27)25-9-7-24(8-10-25)21(26)20-14-30-18-5-3-4-6-19(18)31-20/h3-6,11-13,20H,7-10,14H2,1-2H3,(H,23,27) |
| Standard InChI Key | FOPAVANMFZIXBU-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1)NC(=O)N2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3)OC |
| Canonical SMILES | COC1=CC(=CC(=C1)NC(=O)N2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3)OC |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₂₂H₂₅N₃O₆, with a molecular weight of 427.4 g/mol. Its IUPAC name, 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide, reflects three key structural domains:
-
Piperazine core: A six-membered ring with two nitrogen atoms at positions 1 and 4.
-
Benzodioxin-carbonyl group: A 2,3-dihydro-1,4-benzodioxin moiety linked via a carbonyl group to the piperazine nitrogen.
-
3,5-Dimethoxyphenyl carboxamide: A substituted aromatic ring with methoxy groups at positions 3 and 5, connected to the piperazine via a carboxamide bridge .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₅N₃O₆ |
| Molecular Weight | 427.4 g/mol |
| IUPAC Name | 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide |
| Canonical SMILES | COC1=CC(=CC(=C1)NC(=O)N2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3)OC |
| InChI Key | FOPAVANMFZIXBU-UHFFFAOYSA-N |
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
The compound’s solubility profile is influenced by its polar carboxamide and methoxy groups versus the lipophilic benzodioxin and piperazine moieties. Predicted properties include:
-
LogP: ~2.1 (moderate lipophilicity, suitable for blood-brain barrier penetration).
-
Aqueous solubility: <1 mg/mL at pH 7.4, necessitating formulation with co-solvents (e.g., DMSO) for in vitro assays .
Table 2: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| LogP (octanol-water) | 2.1 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 7 |
| Polar Surface Area | 98.5 Ų |
Hypothesized Pharmacological Activity
Target Engagement
Piperazine derivatives are renowned for their versatility in interacting with neurological and cardiovascular targets. For this compound, potential mechanisms include:
-
Serotonin receptor modulation: The 3,5-dimethoxyphenyl group may confer affinity for 5-HT₁A or 5-HT₂A receptors, analogous to arylpiperazine antidepressants .
-
Adrenergic receptor antagonism: Structural similarities to doxazosin (a quinazoline-piperazine alpha-1 blocker) suggest potential antihypertensive applications .
Comparative Analysis with Analogues
The benzodioxin-carbonyl group distinguishes this compound from simpler piperazine carboxamides. For example:
-
Doxazosin mesylate: Shares a piperazine-quinazoline scaffold but lacks the dimethoxyphenyl group, resulting in selective alpha-1 adrenergic blockade .
-
CRL 4011: A benzodioxin-piperazine derivative with a propionate ester, showing preclinical antipsychotic activity .
Challenges and Future Directions
Research Gaps
Current limitations include:
-
Absence of in vivo data: Pharmacokinetic and toxicity profiles remain uncharacterized.
-
Synthetic scalability: Multi-step synthesis may hinder large-scale production for clinical trials.
Recommendations
-
Targeted assays: Screen against serotonin and adrenergic receptors to validate hypothesized mechanisms.
-
Prodrug development: Esterification of the carboxamide could enhance oral bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume